N-[(3,4-dichlorophenyl)carbamothioyl]-2-phenoxyacetamide
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Overview
Description
N-(3,4-dichlorophenyl)-N’-(phenoxyacetyl)thiourea is a synthetic organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including agriculture, medicine, and materials science. This compound, in particular, is characterized by the presence of dichlorophenyl and phenoxyacetyl groups attached to a thiourea backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dichlorophenyl)-N’-(phenoxyacetyl)thiourea typically involves the reaction of 3,4-dichloroaniline with phenoxyacetyl chloride in the presence of a base, followed by the addition of thiourea. The reaction conditions often include:
- Solvent: Common solvents include dichloromethane or ethanol.
- Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
- Catalysts: Bases such as triethylamine or pyridine are often used to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dichlorophenyl)-N’-(phenoxyacetyl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the compound into corresponding amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nitrating agents, or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfonyl derivatives, while reduction could produce amines.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Investigated for its potential pharmacological properties, such as antimicrobial or anticancer activities.
Industry: Utilized in the development of new materials or as a component in agricultural formulations.
Mechanism of Action
The mechanism of action of N-(3,4-dichlorophenyl)-N’-(phenoxyacetyl)thiourea would depend on its specific application. In biological systems, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-(3,4-dichlorophenyl)-N’-methylthiourea: Similar structure but with a methyl group instead of the phenoxyacetyl group.
N-phenyl-N’-(phenoxyacetyl)thiourea: Lacks the dichloro substitution on the phenyl ring.
Uniqueness
N-(3,4-dichlorophenyl)-N’-(phenoxyacetyl)thiourea is unique due to the presence of both dichlorophenyl and phenoxyacetyl groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C15H12Cl2N2O2S |
---|---|
Molecular Weight |
355.2 g/mol |
IUPAC Name |
N-[(3,4-dichlorophenyl)carbamothioyl]-2-phenoxyacetamide |
InChI |
InChI=1S/C15H12Cl2N2O2S/c16-12-7-6-10(8-13(12)17)18-15(22)19-14(20)9-21-11-4-2-1-3-5-11/h1-8H,9H2,(H2,18,19,20,22) |
InChI Key |
ANSSMFARQLVBAA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC(=S)NC2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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